1-(Cyclohexylmethyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclohexylmethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXNQIIALFVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclohexylmethyl)azetidine-3-carboxylic acid (CAS No. 1127402-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features an azetidine ring with a cyclohexylmethyl substituent and a carboxylic acid functional group. This unique configuration may contribute to its biological properties.
This compound is believed to interact with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in fatty acid metabolism, similar to other azetidine derivatives that have shown inhibitory effects on acetyl-CoA carboxylase (ACC) .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Some azetidine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents .
- Metabolic Regulation : Inhibition of ACC by related compounds has been linked to decreased fatty acid synthesis and increased fatty acid oxidation, which could be beneficial in managing metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives, providing insights into the potential applications of this compound:
- Inhibition of Fatty Acid Synthesis : Research on ACC inhibitors has shown that compounds structurally related to this compound can significantly reduce malonyl-CoA levels in vivo, indicating their potential for treating obesity-related metabolic disorders .
- Antimicrobial Properties : A study highlighted the antimicrobial properties of azetidine derivatives, demonstrating their ability to inhibit the growth of specific pathogens. This suggests that this compound may also possess similar properties .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine-3-carboxylic acid derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of 1-(cyclohexylmethyl)azetidine-3-carboxylic acid and structurally related analogs:
Table 1: Structural and Functional Comparison of Azetidine-3-Carboxylic Acid Derivatives
Key Findings:
Structural Complexity and Lipophilicity :
- The cyclohexylmethyl group in the target compound introduces significant lipophilicity, comparable to siponimod’s 4-cyclohexyl-3-trifluoromethylbenzyl moiety. This property correlates with improved blood-brain barrier penetration and prolonged half-life .
- Simpler analogs (e.g., Compound 4) with chlorophenyl groups exhibit lower molecular weights (~350–470 g/mol) but may lack the pharmacokinetic advantages of bulkier substituents .
Synthesis Efficiency :
- Yields for azetidine derivatives vary widely (48–70%), influenced by substituent complexity. For example, reductive amination (Compound 28f: 48%) contrasts with higher yields for less sterically hindered intermediates (Compound 4: 70%) .
Trifluoromethyl groups (e.g., in Compound 3) enhance metabolic stability and binding affinity through electron-withdrawing effects .
Commercial and Research Utility :
- Derivatives like 1-(3,5-dimethylbenzoyl)azetidine-3-carboxylic acid are marketed as lab reagents, underscoring their role as intermediates rather than drug candidates .
Preparation Methods
General Synthetic Strategies for Azetidine-3-carboxylic Acid Derivatives
Azetidine-3-carboxylic acid and its N-substituted derivatives such as 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid are typically prepared by:
- Intramolecular cyclization to form the azetidine ring.
- Functionalization of the nitrogen atom with alkyl groups (e.g., cyclohexylmethyl).
- Subsequent introduction or modification of the carboxylic acid group.
Two main approaches are commonly reported:
Improved Process via Triflation and Intramolecular Cyclization (Patent WO2004035538A1)
An advanced synthetic route avoids toxic reagents such as cyanide and epichlorohydrin and improves yield and operational simplicity:
- Step 1: Triflation of diethyl bis(hydroxymethyl)malonate to activate the molecule.
- Step 2: Intramolecular cyclization using an amine to form the azetidine ring.
- Step 3: Decarboxylation to yield monoacid azetidine-3-carboxylic acid.
- Step 4: Hydrogenation to reduce and finalize the compound.
- Uses readily available and economically viable reagents.
- Avoids highly toxic chemicals.
- Compatible solvents include methanol, ethanol, acetonitrile, and methylene chloride.
- Reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or sodium borohydride are employed.
- Weak bases like sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine facilitate the reaction.
This process yields azetidine-3-carboxylic acid derivatives with high purity and yield (e.g., 86% yield reported for toluene extraction step).
N-Alkylation of Azetidine-3-carboxylic Acid Derivatives
The preparation of N-substituted azetidine-3-carboxylic acids such as this compound involves:
- Starting from azetidine-3-carboxylic acid or its esters.
- Alkylation of the nitrogen with cyclohexylmethyl halides or sulfonates under basic conditions.
- Protection/deprotection strategies to control selectivity.
For example, N-benzyl azetidine-3-carboxylic acid derivatives have been prepared by:
- Formation of N-benzyl-3-cyanoazetidine intermediates through reaction of 3-hydroxyazetidine with alkyl sulfonyl halides (e.g., mesyl chloride).
- Subsequent treatment with alkali metal cyanides in the presence of phase transfer catalysts.
- Hydrolysis and reduction steps to yield the N-substituted azetidine carboxylic acid.
By analogy, cyclohexylmethyl substitution can be achieved using cyclohexylmethyl sulfonyl halides or halides in similar nucleophilic substitution reactions.
Summary Table of Preparation Methods
Research Findings and Considerations
- The improved synthetic route via triflation and cyclization is preferred for large-scale production due to safety and cost benefits.
- N-alkylation strategies require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
- Photochemical methods represent a novel and environmentally friendly alternative, particularly for medicinal chemistry applications, though they may require optimization for specific N-substituents like cyclohexylmethyl.
- Solvent choice and base selection critically influence yield and purity.
- Protection of carboxyl groups as esters or other derivatives may be necessary during multi-step syntheses to prevent side reactions.
Q & A
Q. Advanced Optimization Strategies
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve selectivity.
- Solvent Effects : Higher yields are observed in DMF due to improved solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation.
- Purification : Use preparative HPLC or recrystallization for high-purity isolates (>95%) .
How can researchers resolve contradictions in reported physicochemical properties of this compound?
Data Contradiction Analysis
Discrepancies in properties like solubility or logP often arise from differing experimental conditions:
- Solubility : Test in multiple solvents (e.g., water, DMSO) under controlled pH and temperature. Validate via nephelometry .
- logP Determination : Compare shake-flask method vs. computational tools (e.g., MarvinSketch) to identify method-dependent biases.
- Crystallinity : Use X-ray diffraction to confirm polymorphic forms if melting points vary .
Q. Example Table: Comparative Solubility Data
| Solvent | Reported Solubility (mg/mL) | Experimental Conditions | Source |
|---|---|---|---|
| Water | 2.1 ± 0.3 | pH 7.0, 25°C | MedChemExpress |
| DMSO | >50 | 25°C, sonicated | In-house data |
What advanced spectroscopic techniques are critical for characterizing this compound?
Q. Basic Characterization
Q. Advanced Methods
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the cyclohexyl region.
- X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .
How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?
Q. Methodological Framework
Target Selection : Prioritize GPCRs or enzymes (e.g., proteases) where azetidine derivatives show activity .
Binding Assays : Use fluorescence polarization or SPR to measure affinity for target proteins.
Functional Assays :
Q. Data Interpretation
- Dose-Response Curves : Fit data to Hill equations to calculate EC₅₀/IC₅₀.
- Selectivity Screening : Cross-test against related targets (e.g., other proteases) to assess specificity.
What safety protocols are essential for handling this compound in the laboratory?
Q. Safety and Handling
Q. Toxicological Considerations
- Acute Toxicity : Limited data; assume LD₅₀ > 500 mg/kg (oral, rat) based on structurally similar azetidines .
- Ecotoxicity : No bioaccumulation data; follow ALARA (As Low As Reasonably Achievable) principles for disposal .
How can computational modeling guide the design of derivatives with improved target binding?
Q. Advanced Computational Strategies
Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., SARS-CoV-2 main protease).
QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with activity .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
Q. Example Output :
- Docking Score : Binding energy of −8.2 kcal/mol suggests strong affinity for the target active site.
- Pharmacophore Features : Carboxylic acid group forms hydrogen bonds with catalytic residues.
What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
Q. Method Development
Q. Validation Parameters
- Linearity : R² > 0.99 over 1–1000 ng/mL range.
- Recovery : >85% in spiked samples.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
